molecular formula C28H50O B1668247 Campestanol CAS No. 474-60-2

Campestanol

Cat. No.: B1668247
CAS No.: 474-60-2
M. Wt: 402.7 g/mol
InChI Key: ARYTXMNEANMLMU-ATEDBJNTSA-N
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Scientific Research Applications

Campestanol has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Campestanol, a plant sterol, primarily targets the biosynthesis and signal transduction pathways of Brassinosteroids (BRs) . BRs are a class of plant hormones that play a crucial role in regulating various developmental processes such as fertility, root and shoot growth, flowering, seed germination, and responses to numerous stresses .

Mode of Action

This compound interacts with its targets by participating in the biosynthesis of BRs . It is transformed into various BRs through early or late C-6 oxidation pathways . These BRs are then recognized by receptor kinases, which relay signals to the nucleus, regulating the expression of target genes .

Biochemical Pathways

This compound is involved in the biosynthesis of BRs . The precursor of BRs is campesterol, which is first converted into this compound . Through early or late C-6 oxidation pathways, this compound is transformed into various BRs . These BRs then participate in a wide range of physiological processes, influencing plant growth and development .

Pharmacokinetics

The bioavailability of this compound , like other plant sterols, is influenced by several factors such as type, source, processing, preparation, delivery method, food matrix, dose, time of administration into the body, and genetic factors . Compared to cholesterol, plant sterols like this compound have poor intestinal absorption .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role in the biosynthesis of BRs . The BRs synthesized from this compound regulate various developmental processes in plants, such as root and shoot growth, vascular differentiation, fertility, flowering, and seed germination . They also play a significant role in responding to environmental stresses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, BRs, which are synthesized from this compound, play a key role in modulating developmental processes and stress management in plants . They help plants adapt to various biotic and abiotic stresses . Therefore, the environmental conditions can significantly impact the effectiveness of this compound’s action.

Safety and Hazards

Plant sterols and stanols, including campestanol, have been reported to lower cholesterol and low-density lipoprotein cholesterol (LDL-C) plasma levels and may have clinical application for the prevention of non-alcoholic fatty liver disease (NAFLD) and cardiovascular diseases (CVDs) .

Future Directions

Phytosterols like campestanol have been garnering attention for their role in reducing cholesterol absorption . Future research directions point to examining the influence of the food matrix on the nano-delivery system, the toxicological evaluation of the nano-delivery system on both the food matrix and environment, and the influence of food processing on the bioavailability of phytosterols .

Preparation Methods

Synthetic Routes and Reaction Conditions

Campestanol can be synthesized through the hydrogenation of campesterol, another phytosterol. The process involves the catalytic hydrogenation of campesterol using a hydrogenation catalyst such as platinum oxide . The reaction conditions typically include dissolving campesterol in an organic solvent and performing the hydrogenation under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound often involves the extraction of phytosterols from plant sources, followed by purification and hydrogenation processes. The extraction is usually done using organic solvents, and the purification involves techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Campestanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various this compound derivatives, which can be used in further chemical synthesis and research .

Comparison with Similar Compounds

Campestanol is structurally similar to other phytosterols such as sitosterol, stigmasterol, and campesterol. it is unique in its specific biological activities and health benefits . Similar compounds include:

This compound stands out due to its specific role in the biosynthesis of brassinosteroids and its unique health benefits .

Properties

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18-26,29H,7-17H2,1-6H3/t19-,20-,21+,22+,23+,24-,25+,26+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYTXMNEANMLMU-ATEDBJNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040988
Record name Campestanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474-60-2
Record name Campestanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Campestanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Campestanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CAMPESTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J08LF99N1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens to campestanol after absorption?

A2: Once absorbed, this compound enters the bloodstream and forms a small pool within the body. It doesn't accumulate significantly due to limited absorption and rapid removal from the body. []

Q2: Is this compound metabolized differently from other plant sterols?

A4: Studies in mice indicate that while this compound is taken up in the intestine, it shows minimal absorption compared to its unsaturated counterpart, campesterol, suggesting potential differences in their metabolic handling. []

Q3: How does dietary sitostanol impact this compound absorption?

A5: Dietary sitostanol directly competes with this compound for intestinal absorption, leading to a reduced uptake of this compound. [] This competition highlights the shared absorption pathway between these plant stanols.

Q4: What is the role of this compound in plant BR biosynthesis?

A6: this compound is a crucial intermediate in the brassinosteroid (BR) biosynthetic pathway in plants. [, , ] It is synthesized from campesterol and further converted to other BRs, including castasterone, a bioactive BR in certain plant species like Brachypodium distachyon. []

Q5: Which enzymes are involved in the conversion of campesterol to this compound?

A7: In Arabidopsis, the conversion of campesterol to this compound involves multiple steps. First, campesterol is converted to (24R)-24-methylcholest-4-en-3-one, which is then converted to (24R)-24-methyl-5α-cholestan-3-one by the enzyme DET2 (a steroid 5α-reductase). [, ] This final product is then converted to this compound.

Q6: Are there alternative pathways for BR biosynthesis that bypass this compound?

A8: Yes, recent research suggests the existence of a this compound-independent pathway for BR biosynthesis. [, ] This alternative route utilizes different intermediates and enzymes, highlighting the complexity of BR synthesis regulation in plants.

Q7: What are the main dietary sources of this compound?

A9: this compound is naturally found in various plant-based foods. Notable sources include wheat, rye, vegetable oils (especially hydrogenated), and some cereal products. [, , , ]

Q8: How does the intake of this compound compare to other phytosterols in the human diet?

A11: In a study analyzing Chinese dietary habits, the estimated daily intake of total phytosterols was 322.41 mg, with edible oils and cereals being the primary contributors. [] While the exact contribution of this compound wasn't specified, this data underscores the significance of plant-based foods as sources of these compounds.

Q9: How is this compound typically analyzed and quantified in various matrices?

A12: Several analytical methods have been employed to determine this compound levels in various samples. Common techniques include gas chromatography-mass spectrometry (GC-MS), often coupled with derivatization procedures for improved sensitivity and selectivity. [, , , , , ]

Q10: Are there any recent advancements in analytical techniques for this compound quantification?

A13: Yes, a validated, fast method using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) has been developed for quantifying sterols and their related stanols, including this compound, in human fecal samples. [] This method offers improved accuracy and precision, enabling more reliable analysis in complex biological matrices.

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